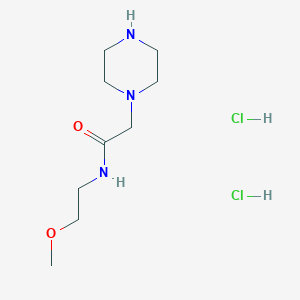
N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring, which is a common feature in many pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of piperazine with 2-chloro-N-(2-methoxyethyl)acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide N-oxide, while reduction may yield N-(2-methoxyethyl)-2-(piperazin-1-yl)ethanamine.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-hydroxyethyl)-2-(piperazin-1-yl)acetamide
- N-(2-ethoxyethyl)-2-(piperazin-1-yl)acetamide
- N-(2-methoxyethyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and can provide specific advantages in certain applications.
Eigenschaften
Molekularformel |
C9H21Cl2N3O2 |
|---|---|
Molekulargewicht |
274.19 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C9H19N3O2.2ClH/c1-14-7-4-11-9(13)8-12-5-2-10-3-6-12;;/h10H,2-8H2,1H3,(H,11,13);2*1H |
InChI-Schlüssel |
VZEWBLSJSHWVIM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)CN1CCNCC1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















